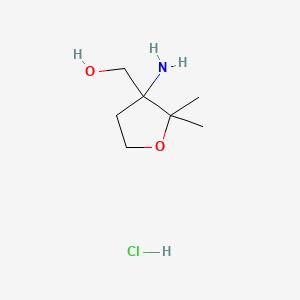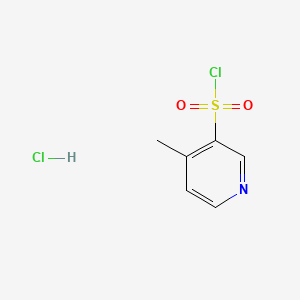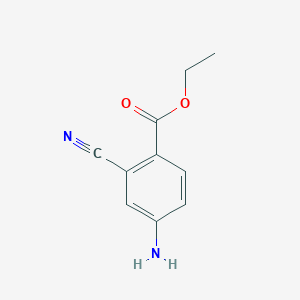
Ethyl 4-amino-2-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-2-cyanobenzoate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzoic acid and contains both an amino group and a cyano group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-cyanobenzoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-cyanobenzoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group replaces the cyano group on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-amino-2-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to an amine group, resulting in the formation of ethyl 4-amino-2-aminobenzoate.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Ethyl 4-amino-2-aminobenzoate.
Substitution: Halogenated derivatives or other substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-2-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-amino-2-cyanobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Ethyl 4-amino-2-cyanobenzoate can be compared with other similar compounds, such as:
Ethyl 4-cyanobenzoate: Lacks the amino group, making it less versatile in certain reactions.
Ethyl 4-amino-3-cyanobenzoate: Has a different position of the cyano group, which can affect its reactivity and applications.
Ethyl 4-amino-2-aminobenzoate: Contains two amino groups, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
ethyl 4-amino-2-cyanobenzoate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,12H2,1H3 |
Clave InChI |
SQPHRBYADHMTAW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate](/img/structure/B13454913.png)
![2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13454917.png)
amine dihydrochloride](/img/structure/B13454921.png)
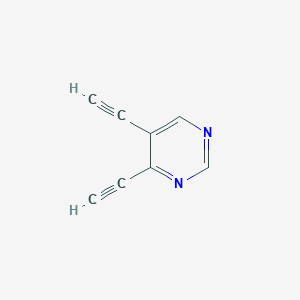
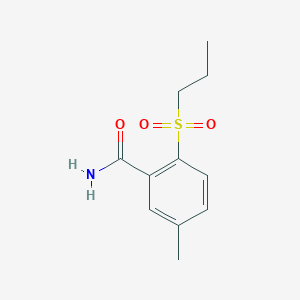
![rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride](/img/structure/B13454930.png)
![4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid](/img/structure/B13454933.png)

![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
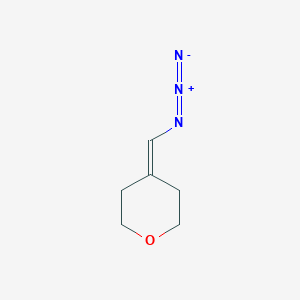
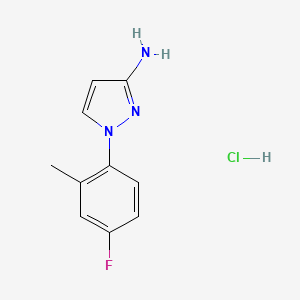
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)
